(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
Description
Historical Context of Thiazolidin-4-one Chemistry
The development of thiazolidin-4-one chemistry traces its origins to the mid-nineteenth century, specifically beginning in 1865, coinciding with the foundational discussions about structural theory by Kekulé, Couper, and Butlerov. The early synthetic endeavors focused on the parent 1,3-thiazolidin-4-one nucleus and its functionalised analogues, including classical isosteres such as glitazone (1,3-thiazolidine-2,4-dione), rhodanine (2-thioxo-1,3-thiazolidin-4-one), and pseudothiohydantoin (2-imino-1,3-thiazolidin-4-one). These pioneering investigations established the fundamental understanding of thiazolidin-4-one structures and their chemical behavior, laying the groundwork for subsequent developments in this field.
The historical progression of thiazolidin-4-one chemistry demonstrates significant evolution in synthetic methodologies and structural representation over time. Early researchers encountered challenges in accurately depicting molecular structures due to limitations in structural theory understanding, which led to differences in the representation of molecular structures discussed throughout the development period from 1865 to 2018. The advancement of synthetic techniques has been particularly notable, with researchers developing increasingly sophisticated approaches to obtain these functional groups, including the incorporation of green chemistry principles in modern synthetic protocols.
The recognition of thiazolidin-4-one derivatives as privileged scaffolds in medicinal chemistry emerged gradually through systematic investigation of their biological properties. The 1,3-thiazolidin-4-one nucleus and its functionalised analogues have demonstrated great pharmacological importance, leading to their incorporation in commercial pharmaceuticals. This historical context reveals how the field has matured from basic structural investigations to sophisticated applications in drug discovery and development.
Significance of Imino-Substituted Thiazolidinones in Chemical Research
Imino-substituted thiazolidinones, particularly 2-imino-4-thiazolidinone derivatives, have emerged as a highly significant class of heterocyclic compounds in chemical research due to their versatile pharmacological activities and synthetic accessibility. These compounds possess wide-ranging pharmacological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. The structural modification at the imino position allows for diverse chemical transformations and provides opportunities for fine-tuning biological activity through systematic substitution patterns.
The significance of imino-substituted thiazolidinones extends beyond their biological activities to encompass their role as synthetic intermediates and chemical tools. Recent synthetic strategies have demonstrated the utility of these compounds in various reaction pathways, including green synthesis approaches and nanomaterial-based synthesis routes. The development of innovative synthetic methodologies has enabled researchers to access diverse structural variants with improved efficiency and reduced environmental impact.
Research investigations have revealed that 2-imino-4-thiazolidinone compounds exhibit distinctive chemical behavior, including the ability to undergo pseudothiohydantoin-thiohydantoin rearrangement reactions. This unique reactivity pattern provides additional synthetic opportunities and contributes to the versatility of these compounds in chemical research. The tautomeric equilibrium between different forms of these compounds has been studied using computational methods, revealing that the phenylimino form is generally more favorable than the phenylamino form.
Evolution of (2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one Research
The research evolution of this compound has progressed through several distinct phases, beginning with fundamental synthetic investigations and advancing toward sophisticated structure-activity relationship studies. Early research focused on establishing reliable synthetic protocols for accessing this specific compound and related derivatives, utilizing various reaction conditions and catalytic systems to optimize yield and selectivity. These initial investigations laid the foundation for subsequent studies exploring the compound's chemical properties and potential applications.
Recent developments in the research of this compound have emphasized advanced characterization techniques and computational approaches to understand its molecular behavior. Spectroscopic investigations using infrared, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and mass spectrometry have provided detailed structural information and confirmed the compound's identity. The application of density functional theory calculations has enabled researchers to investigate tautomeric forms and predict stability patterns, contributing to a deeper understanding of the compound's fundamental chemistry.
Contemporary research has expanded to include systematic evaluation of biological activities and structure-activity relationships. Studies have demonstrated that 2-(chlorophenyl-imino)thiazolidin-4-one displays potent antibacterial activity against Escherichia coli (88.46%) and Staphylococcus aureus (91.66%), along with significant antioxidant properties with 81.8% inhibition in ABTS assays. These findings have stimulated further investigation into the compound's mechanism of action and potential optimization through structural modifications.
Nomenclature, Classification, and Structural Fundamentals
Current Research Landscape and Knowledge Gaps
The current research landscape surrounding this compound reveals a dynamic field with significant opportunities for advancement and several identified knowledge gaps. Contemporary investigations have focused primarily on synthetic methodology development and preliminary biological evaluation, but comprehensive mechanistic studies remain limited. Recent publications have emphasized the need for more detailed structure-activity relationship investigations to optimize the compound's properties for specific applications.
Significant knowledge gaps exist in understanding the long-term stability and degradation pathways of this compound under various environmental conditions. While tautomeric equilibrium studies have provided insights into the compound's preferred forms, comprehensive kinetic studies of interconversion processes remain incomplete. Additionally, the potential for metabolic transformation and the identification of specific molecular targets require further investigation to fully understand the compound's mode of action.
| Research Area | Current Status | Knowledge Gaps |
|---|---|---|
| Synthetic Methods | Well-established | Green chemistry optimization |
| Structural Characterization | Comprehensive | Dynamic behavior studies |
| Biological Activity | Preliminary screening | Mechanistic understanding |
| Structure-Activity Relationships | Limited data | Systematic optimization |
| Computational Studies | Basic calculations | Advanced modeling |
| Environmental Fate | Minimal data | Degradation pathways |
Properties
IUPAC Name |
2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOJRPBYFPIFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=C(C=C2)Cl)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Condensation of 4-Chloroaniline with Thioglycolic Acid
The foundational method involves reacting 4-chloroaniline with thioglycolic acid in the presence of hydrochloric acid to form a thioamide intermediate. This step proceeds via nucleophilic acyl substitution, where the amine attacks the carboxylic acid group, followed by dehydration. Reaction conditions typically involve refluxing at 80–90°C for 4–6 hours, achieving intermediate yields of 65–70%.
Cyclization to Form the Thiazolidin-4-One Core
The thioamide intermediate undergoes cyclization under acidic conditions to form the thiazolidin-4-one ring. Heating at 100–110°C in toluene or xylene for 3–5 hours facilitates intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon, yielding the target compound. Purification via recrystallization from ethanol or ethyl acetate typically affords a final yield of 58–63%.
Table 1: Conventional Synthesis Parameters
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Condensation | HCl, Thioglycolic acid | 80–90 | 4–6 | 65–70 |
| Cyclization | Toluene, HCl | 100–110 | 3–5 | 58–63 |
One-Pot Synthesis via Patent Method (WO2008062376A2)
Sequential Reaction Design
A streamlined one-pot approach eliminates intermediate isolation, enhancing efficiency. The protocol involves:
- Isothiocyanate Formation : 4-Chlorophenyl isothiocyanate is generated in situ from 4-chloroaniline and thiophosgene.
- Thiourea Intermediate : Reaction with propylamine forms a thiourea derivative.
- Ring Closure : Bromoacetyl bromide and pyridine induce cyclization at 0–5°C, followed by warming to 20°C.
Advantages and Yield Optimization
This method achieves an 82% yield by avoiding intermediate purification losses. Pyridine acts as both a base and catalyst, neutralizing HBr generated during cyclization.
Table 2: One-Pot Synthesis Conditions
| Parameter | Value |
|---|---|
| Temperature Range | 0°C (initial) → 20°C |
| Catalyst | Pyridine |
| Solvent | Dichloromethane |
| Yield | 82% |
Solvent-Free and Catalytic Approaches
Bi(SCH₂COOH)₃-Catalyzed Synthesis
Under solvent-free conditions, 4-chloroaniline, benzaldehyde, and thioglycolic acid react at 70°C using bismuth(III) thioglycolate as a catalyst. This method achieves an 85% yield in 2 hours, attributed to enhanced molecular collisions and reduced side reactions.
Polypropylene Glycol (PPG)-Mediated Reaction
Replacing traditional solvents with PPG at 110°C improves atom economy, yielding 83% product. PPG’s high boiling point and non-volatility facilitate safer scale-up.
Table 3: Solvent-Free Method Comparison
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Bi(SCH₂COOH)₃ | Bismuth complex | 70 | 85 |
| PPG-Assisted | None | 110 | 83 |
Ultrasound-Assisted Synthesis
Mechanochemical Activation
Ultrasound irradiation (40 kHz) accelerates the reaction between 4-chloroaniline and thioglycolic acid, reducing reaction time from 6 hours to 45 minutes. The cavitation effect enhances reagent mixing and energy transfer, achieving a 92% yield with DSDABCOC as a catalyst.
Energy Efficiency Metrics
This method reduces energy consumption by 60% compared to conventional heating, making it suitable for industrial applications.
Green Chemistry and Alternative Catalysts
Vanadyl Sulfate (VOSO₄) in Acetonitrile
A green protocol using VOSO₄ under ultrasonic irradiation achieves a 78% yield in acetonitrile. The catalyst is recyclable for up to three cycles without significant activity loss.
Tungsten Trioxide (WO₃) Oxidation
Oxidation of a thioether intermediate with WO₃ and H₂O₂ ensures selective formation of the Z-isomer, critical for bioactivity. This step achieves 94% enantiomeric excess, verified by chiral HPLC.
Comparative Analysis of Methods
Table 4: Method Efficacy Overview
| Method | Yield (%) | Time (h) | Isomer Selectivity | Scalability |
|---|---|---|---|---|
| Conventional | 58–63 | 7–11 | Moderate | Moderate |
| One-Pot Patent | 82 | 4 | High | High |
| Solvent-Free (Bi) | 85 | 2 | Moderate | High |
| Ultrasound | 92 | 0.75 | High | High |
| Green (VOSO₄) | 78 | 3 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives are structurally diverse, with variations in substituents on the phenylimino group, the thiazolidinone ring, and additional functional groups. Below is a systematic comparison:
Key Observations :
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -NO₂ in ) increase electrophilicity but may reduce bioavailability due to polarity. Electron-donating groups (e.g., -OCH₃ in ) improve solubility and receptor binding. Bulkier substituents (e.g., 3,4-dimethylphenyl in 4a ) enhance cytotoxicity, likely due to improved hydrophobic interactions with cellular targets.
Z vs. E Isomerism: The Z-configuration in the target compound ensures optimal spatial alignment for interactions with biological targets .
Biological Performance :
- Compound 4a outperforms the target compound in anticancer assays, achieving 100% tumor inhibition at 100 µg/mL, comparable to doxorubicin .
- Act-06 demonstrates potent bioactivity as a chloride transport potentiator, highlighting the role of hydroxyl and methoxy groups in modulating ion channels .
Table 2: Cytotoxicity Data for Selected Derivatives (In Vitro)
Research Findings and Implications
- Anticancer Potential: Derivatives with bulky, electron-rich aryl groups (e.g., 4a) show superior cytotoxicity, suggesting that the target compound’s 4-Cl-phenyl group may be suboptimal for tumor inhibition .
- Anti-inflammatory Activity: Thiazolidin-4-ones with cyclohexenylidene or chromenone moieties (e.g., compound 16 in ) exhibit significant paw edema inhibition, indicating that structural hybridization enhances anti-inflammatory effects.
- Synthetic Accessibility : The target compound is synthesized in moderate yields (63–90%) via Schiff base intermediates, comparable to analogs in .
Biological Activity
(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine and industry.
Synthesis
The synthesis of this compound typically involves the cyclization of 4-chloroaniline with thioglycolic acid and formaldehyde under acidic conditions. The reaction is often facilitated by solvents like ethanol and catalysts such as hydrochloric acid to enhance yield and purity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study, this compound showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacteria | Inhibition Percentage |
|---|---|
| Escherichia coli | 88.46% |
| Staphylococcus aureus | 91.66% |
These results indicate that the presence of the chlorophenyl group enhances the compound's efficacy against bacterial strains, comparable to standard antibiotics like ampicillin .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. The compound achieved a high inhibition percentage (81.8%) in the ABTS assay, indicating its potential to scavenge free radicals and mitigate oxidative stress .
Anti-inflammatory and Anticancer Properties
The compound has been investigated for its anti-inflammatory effects and potential anticancer activity. Studies suggest that derivatives of thiazolidin-4-one can induce apoptosis in cancer cells by disrupting cellular signaling pathways . Specifically, the presence of substituents on the phenyl ring appears to enhance anticancer activity, with compounds displaying effective growth inhibition against various cancer cell lines .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Action : The compound disrupts bacterial cell walls or inhibits essential enzymes necessary for bacterial survival.
- Antioxidant Mechanism : It scavenges reactive oxygen species (ROS), reducing oxidative damage.
- Anticancer Mechanism : It may induce programmed cell death (apoptosis) in cancer cells through interference with signaling pathways involved in cell proliferation and survival .
Study on Antibacterial Activity
A systematic investigation into the antibacterial properties of various thiazolidinone derivatives revealed that substituents significantly affect their efficacy. The study found that compounds with electron-withdrawing groups like chlorine on the phenyl ring exhibited enhanced antibacterial activity compared to those without such substitutions .
Study on Anticancer Activity
Another study focused on the anticancer potential of thiazolidinone derivatives highlighted their effectiveness against HT29 adenocarcinoma cells and H460 lung cancer cells. The findings suggested that structural modifications could optimize their therapeutic effects against different cancer types .
Q & A
Q. What are the established synthetic methodologies for (2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one, and how can reaction yields be optimized?
Answer: The synthesis typically involves a multi-step process starting with the condensation of 4-chloroaniline with a thiazolidinone precursor. Key steps include:
- Step 1: Formation of the imine bond via Schiff base reaction between 4-chloroaniline and a thiazolidin-4-one intermediate under acidic or basic conditions.
- Step 2: Cyclization to form the thiazolidinone ring, often catalyzed by acetic acid or ammonium acetate .
Optimization strategies:
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies protons on the aromatic rings (δ 7.2–7.8 ppm) and imine group (δ 8.1–8.5 ppm).
- 13C NMR confirms the carbonyl (C=O) resonance at ~170 ppm .
- Infrared (IR) Spectroscopy: Detects C=O (1650–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Single-Crystal X-ray Diffraction (SC-XRD):
Q. What in vitro biological assays are recommended for initial pharmacological screening of this compound?
Answer:
- Antitumor Activity:
- Antimicrobial Screening:
- Broth microdilution against Staphylococcus aureus (MIC ≤ 50 µg/mL indicates potency) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?
Answer:
- Twin Refinement: Apply the TWIN/BASF commands in SHELXL to model twinned crystals (common in monoclinic systems) .
- Displacement Parameter Analysis: Compare anisotropic displacement ellipsoids (ADPs) with similar derivatives to detect disorder. WinGX software () visualizes ADPs and validates hydrogen bonding networks .
- Validation Tools: Use checkCIF/PLATON to identify outliers in bond angles or torsional strain .
Q. What computational strategies predict the compound’s interaction with biological targets like COX-2 or kinases?
Answer:
- Molecular Docking (AutoDock Vina):
- Dock the compound into the active site of COX-2 (PDB: 5KIR). Focus on hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 .
- Molecular Dynamics (MD) Simulations:
- Validation: Surface Plasmon Resonance (SPR) measures binding affinity (KD < 10 µM confirms computational predictions) .
Q. How should structure-activity relationship (SAR) studies be designed to improve this compound’s antitumor efficacy?
Answer:
- Substituent Variation:
- Hybrid Analog Synthesis:
- In Vivo Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
